molecular formula C23H17Cl3N4OS B12052204 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide CAS No. 476485-97-9

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B12052204
CAS No.: 476485-97-9
M. Wt: 503.8 g/mol
InChI Key: ITQUTLLQZDJATH-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide (CAS: 476485-91-3; MFCD03223636) is a triazole-based acetamide derivative. Its structure comprises:

  • A 4H-1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl (p-tolyl) group at position 2.
  • A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
  • An N-(2,6-dichlorophenyl) group attached to the acetamide carbonyl (Figure 1).

Properties

CAS No.

476485-97-9

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c1-14-5-11-17(12-6-14)30-22(15-7-9-16(24)10-8-15)28-29-23(30)32-13-20(31)27-21-18(25)3-2-4-19(21)26/h2-12H,13H2,1H3,(H,27,31)

InChI Key

ITQUTLLQZDJATH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a thiolation reaction.

    Formation of the Final Compound: The final compound is formed by reacting the intermediate with 2,6-dichlorophenyl acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring system attached to a sulfanyl group and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial and fungal strains. For instance:

  • Antibacterial Studies : Compounds similar to this triazole derivative have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : The triazole ring is known for its antifungal activity, making this compound a candidate for further exploration in antifungal therapies .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. This specific compound has demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that the mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation .

Hypoglycemic Effects

There is emerging evidence that certain triazole derivatives may possess hypoglycemic properties, making them potential candidates for diabetes management. The presence of specific substituents on the triazole ring can modulate glucose metabolism pathways .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Holla et al., several triazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with similar structural features to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A research article published in Molecules highlighted the synthesis of various triazole derivatives and their evaluation against human cancer cell lines. The study found that certain derivatives showed promising results in reducing cell viability in breast and lung cancer models . This suggests that compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide could be further developed as anticancer agents.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs and their structural distinctions are summarized below:

Compound Name Triazole Substituents Acetamide Substituents Key Differences Reference
Target Compound 5-(4-ClPh), 4-(4-MePh) N-(2,6-diClPh) Baseline for comparison
N-(4-(Dimethylamino)phenyl) analog 5-(4-ClPh), 4-(4-MePh) N-(4-(NMe₂)Ph) Electron-donating dimethylamino group enhances solubility; reduced halogen content may lower lipophilicity
N-(3,4-Difluorophenyl) analog (CAS: 477332-63-1) 5-(4-ClPh), 4-(4-MePh) N-(3,4-F₂Ph) Fluorine substituents increase electronegativity and metabolic stability compared to chlorine
N-(2-Chlorophenyl)-benzyl analog 5-[4-(MeS)benzyl], 4-Ph N-(2-ClPh) Methylsulfanylbenzyl group introduces steric bulk; single Cl substitution alters binding affinity
Anti-exudative derivative (3.1-3.21 series) 4-amino-5-(furan-2-yl) Variable aryl groups Furan substituent and amino group modulate anti-inflammatory activity (10 mg/kg vs. diclofenac’s 8 mg/kg)
Key Observations:
  • Polar Groups: Substituting dichlorophenyl with dimethylaminophenyl (as in ) reduces Cl count from 3 to 2, lowering logP (~4.5) and enhancing aqueous solubility, critical for bioavailability.
  • Heterocyclic Variations : Furan or methylsulfanylbenzyl substituents () alter π-π stacking and hydrogen-bonding capacity, influencing receptor interactions.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN5OS
  • Molecular Weight : 373.86 g/mol
  • CAS Number : 893726-63-1

The structural complexity of this compound includes a triazole ring and a sulfanyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

  • Synthesis and Screening : Various derivatives of triazoles have been synthesized and screened against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Some compounds showed moderate to good activity against these pathogens .
  • Mechanism of Action : The presence of the sulfanyl group enhances the interaction with microbial enzymes, potentially inhibiting their growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • Cell Line Studies : Compounds similar to the target molecule were tested against various cancer cell lines. For example, derivatives showed IC50 values indicating effective inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
  • Structure-Activity Relationship (SAR) : Modifications in the triazole structure significantly influence anticancer activity. The introduction of electron-withdrawing groups has been correlated with enhanced potency against specific cancer types .

Enzyme Inhibition

Triazole derivatives have also been investigated for their ability to inhibit metabolic enzymes:

  • Acetylcholinesterase Inhibition : Some synthesized compounds demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Screening

A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The compound with a similar structure to our target showed promising results against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This indicates a potential role for these compounds in developing new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In a comparative study of various triazole derivatives against cancer cell lines, one derivative exhibited an IC50 value of 16.78 µg/mL against HepG2 liver cancer cells. This suggests that modifications to the triazole structure can lead to enhanced anticancer properties .

Data Summary

Biological Activity Tested Compounds Target Cell Lines/Pathogens IC50/MIC Values
AntimicrobialTriazole DerivativesStaphylococcus aureusMIC: 32–128 µg/mL
AnticancerSimilar TriazolesHCT-116, T47DIC50: 16.78 µg/mL
Enzyme InhibitionVarious DerivativesAChEInhibition observed

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